Tenuifoliside B Tenuifoliside B Tenuifoliside B is a natural product found in Polygala tenuifolia, Polygala japonica, and Polygala sibirica with data available.
Brand Name: Vulcanchem
CAS No.: 139726-36-6
VCID: VC3739838
InChI: InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
SMILES: COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
Molecular Formula: C30H36O17
Molecular Weight: 668.6 g/mol

Tenuifoliside B

CAS No.: 139726-36-6

Cat. No.: VC3739838

Molecular Formula: C30H36O17

Molecular Weight: 668.6 g/mol

* For research use only. Not for human or veterinary use.

Tenuifoliside B - 139726-36-6

Specification

CAS No. 139726-36-6
Molecular Formula C30H36O17
Molecular Weight 668.6 g/mol
IUPAC Name [(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 4-hydroxybenzoate
Standard InChI InChI=1S/C30H36O17/c1-41-17-9-14(10-18(42-2)22(17)35)3-8-21(34)45-27-24(37)19(11-31)46-30(27,13-32)47-29-26(39)25(38)23(36)20(44-29)12-43-28(40)15-4-6-16(33)7-5-15/h3-10,19-20,23-27,29,31-33,35-39H,11-13H2,1-2H3/b8-3+/t19-,20-,23-,24-,25+,26-,27+,29-,30+/m1/s1
Standard InChI Key HBYKIOIUVMDUIK-GUJRDUPISA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)/C=C/C(=O)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
SMILES COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(C(OC2(CO)OC3C(C(C(C(O3)COC(=O)C4=CC=C(C=C4)O)O)O)O)CO)O

Introduction

Chemical Properties and Structure

Tenuifoliside B is a complex organic molecule with specific physicochemical properties that contribute to its biological activities. Understanding these properties is essential for developing potential pharmaceutical applications.

Physical and Chemical Characteristics

The table below summarizes the key physical and chemical properties of Tenuifoliside B:

PropertyDescription
CAS Number139726-36-6
Molecular FormulaC30H36O17
Molecular Weight668.6 g/mol
Physical AppearanceNot specified in available sources
SolubilitySoluble in DMSO
Storage RecommendationStore at -20°C

Tenuifoliside B possesses a complex chemical structure with multiple functional groups, including hydroxyl groups and ester linkages, which contribute to its biological activity and interaction with cellular targets .

Structural Features

The chemical structure of Tenuifoliside B is characterized by a core sugar moiety connected to aromatic units through ester bonds. Its canonical SMILES notation is:
OC[C@@]1(C@HOC(/C=C/C2=CC(OC)=C(O)C(OC)=C2)=O)O[C@H]3OC@@HCOC(C4=CC=C(O)C=C4)=O

This complex structure contains multiple stereogenic centers and functional groups that can interact with various biological targets, contributing to the compound's diverse pharmacological activities.

Natural Sources

Botanical Source

Tenuifoliside B is primarily isolated from the roots of Polygala tenuifolia Willd. (Polygalaceae), a perennial herb native to East Asia, particularly China, Korea, and Japan . In traditional Chinese medicine, the dried root of this plant, known as Polygalae Radix (Yuan Zhi), has been used for centuries for its purported effects on improving memory, calming the mind, and treating various neurological conditions .

Distribution in Plant Kingdom

While Tenuifoliside B has been primarily reported from Polygala tenuifolia, the Polygala genus contains numerous species distributed worldwide. Modern phytochemical research has identified more than 160 metabolites from Polygalae Radix, including saponins, xanthones, oligosaccharide esters (like Tenuifoliside B), alkaloids, and other compounds . Tenuifoliside B belongs to the oligosaccharide ester group, which represents one of the major bioactive components responsible for the plant's medicinal properties.

Pharmacological Activities

Tenuifoliside B exhibits a range of pharmacological activities, with particular emphasis on neuroprotection and cognitive enhancement. These activities have been documented through various experimental studies.

Research Status and Future Directions

Current Research Status

Research on Tenuifoliside B is still in relatively early stages compared to more extensively studied natural compounds. The available literature primarily focuses on its basic pharmacological activities, particularly its neuroprotective and cognitive-enhancing effects. Much of the existing research appears to be preclinical, involving in vitro studies and animal models.

While Tenuifoliside B shows promising pharmacological activities, more comprehensive studies are needed to fully understand its mechanism of action, pharmacokinetics, toxicology, and potential clinical applications. The compound has been identified as having potential to become an anti-Alzheimer's disease lead compound , suggesting ongoing interest in its therapeutic development.

Future Research Directions

Future research on Tenuifoliside B could focus on several key areas:

  • Detailed mechanistic studies to elucidate its molecular targets and signaling pathways

  • Comprehensive pharmacokinetic and toxicological evaluations

  • Structure-activity relationship studies to identify the essential structural features for its biological activities

  • Development of synthetic analogs with enhanced properties

  • Preclinical studies in more sophisticated models of neurodegenerative diseases

  • Potential combinatorial approaches with other neuroprotective agents

Challenges and Limitations

Despite its promising pharmacological profile, several challenges may hinder the development of Tenuifoliside B as a therapeutic agent:

  • Complex chemical structure, which may present challenges for large-scale synthesis

  • Limited information on pharmacokinetics and bioavailability

  • Potential difficulties in crossing the blood-brain barrier

  • Lack of comprehensive toxicological evaluation

  • Limited clinical data on efficacy and safety in humans

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